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molecular formula C10H12N2O3 B8431522 Methyl 4-amino-3-methoxyiminomethylbenzoate CAS No. 201932-94-7

Methyl 4-amino-3-methoxyiminomethylbenzoate

Cat. No. B8431522
M. Wt: 208.21 g/mol
InChI Key: ZZRWDCSPDWXJKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05874466

Procedure details

In a 5-liter three-necked round-bottomed flask was placed 0.9 l of 5% aqueous acetic acid and 157 g (2.8 moles) of iron. To the resulting well-stirred mixture was added 166.6 g (0.7 moles) of the previously prepared methyl 3-methoxyiminomethyl-4-nitrobenzoate dissolved in 0.9 l of ethyl acetate followed by dropwise addition of 0.9 l of acetic acid while keeping the temperature below 35° C. The resulting mixture was stirred at 35° C. for 30 minutes and filtered through diatomaceous earth. The filtrate was poured into 5 l of water. The aqueous phase was separated and washed with ethyl ether (2×500 mL). The combined organic layers were washed sequentially with water (4×500 mL), saturated aqueous sodium bicarbonate (2×500 mL), water (2×500 mL), and brine (1×400 mL). The organic layer was dried over anhydrous magnesium sulfate and the solvent removed using a rotary evaporator yielding 130 g of the expected methyl 4-amino-3-methoxyiminomethylbenzoate.
Quantity
0.9 L
Type
reactant
Reaction Step One
Name
methyl 3-methoxyiminomethyl-4-nitrobenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.9 L
Type
reactant
Reaction Step Three
Quantity
0.9 L
Type
solvent
Reaction Step Four
Name
Quantity
157 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[CH3:5][O:6][N:7]=[CH:8][C:9]1[CH:10]=[C:11]([CH:16]=[CH:17][C:18]=1[N+:19]([O-])=O)[C:12]([O:14][CH3:15])=[O:13]>C(OCC)(=O)C.[Fe]>[NH2:19][C:18]1[CH:17]=[CH:16][C:11]([C:12]([O:14][CH3:15])=[O:13])=[CH:10][C:9]=1[CH:8]=[N:7][O:6][CH3:5]

Inputs

Step One
Name
Quantity
0.9 L
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
methyl 3-methoxyiminomethyl-4-nitrobenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CON=CC=1C=C(C(=O)OC)C=CC1[N+](=O)[O-]
Step Three
Name
Quantity
0.9 L
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0.9 L
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
157 g
Type
catalyst
Smiles
[Fe]

Conditions

Stirring
Type
CUSTOM
Details
To the resulting well-stirred mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 5-liter three-necked round-bottomed flask was placed
CUSTOM
Type
CUSTOM
Details
the temperature below 35° C
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 35° C. for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
ADDITION
Type
ADDITION
Details
The filtrate was poured into 5 l of water
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
WASH
Type
WASH
Details
washed with ethyl ether (2×500 mL)
WASH
Type
WASH
Details
The combined organic layers were washed sequentially with water (4×500 mL), saturated aqueous sodium bicarbonate (2×500 mL), water (2×500 mL), and brine (1×400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C(=O)OC)C=C1)C=NOC
Measurements
Type Value Analysis
AMOUNT: MASS 130 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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